Boc-6-Ahx-OSu

Catalog No.
S759202
CAS No.
51513-80-5
M.F
C15H24N2O6
M. Wt
328.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-6-Ahx-OSu

CAS Number

51513-80-5

Product Name

Boc-6-Ahx-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C15H24N2O6/c1-15(2,3)22-14(21)16-10-6-4-5-7-13(20)23-17-11(18)8-9-12(17)19/h4-10H2,1-3H3,(H,16,21)

InChI Key

TYJPSIQEEXOQLC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O

Synonyms

Boc-6-Ahx-OSu;51513-80-5;t-Boc-aminocaproic-N-hydroxysuccinimide;6-(Boc-amino)caproicacidN-succinimidylester;6-(Boc-amino)hexanoicacidN-succinimidylester;2,5-DIOXOPYRROLIDIN-1-YL6-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOATE;t-Boc-AC-NHS;AC1NNNSP;15661_ALDRICH;SCHEMBL337313;15661_FLUKA;CTK8G3318;Boc-Epsilon-Aminocaproicacid-OSu;TYJPSIQEEXOQLC-UHFFFAOYSA-N;SuccinimidylN-boc-6-aminohexanoate;ZINC2560798;7739AH;(2,5-dioxopyrrolidin-1-yl)6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;HE011506;KB-48430;LP090451;FT-0663430;3B3-068440;N-tert-butoxycarbonyl-6-aminohexanoicacidsuccinimidylester;2,5-dioxopyrrolidin-1-yl6-{[(tert-butoxy)carbonyl]amino}hexanoate

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O

Boc-6-Ahx-OSu, also known as 2,5-dioxopyrrolidin-1-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate, is a chemical compound utilized primarily in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amino functionality during the synthesis of peptides. The structure of Boc-6-Ahx-OSu includes a hexanoic acid chain and a succinimidyl ester, making it particularly effective in forming stable amide bonds with nucleophiles such as amines and amino acids .

Boc-6-Ahx-OSu possesses a protected amino group (Boc) and an NHS ester moiety. During SPPS, the Boc group safeguards the amino functionality of the C-terminal residue of a growing peptide chain. The NHS ester reacts readily with the free amino group of another peptide or molecule, forming a stable amide bond and extending the peptide chain [].

Here are some additional details regarding its function in peptide synthesis:

  • Flexibility: The ε-aminocaproic acid (εAhx) spacer arm within Boc-6-Ahx-OSu provides flexibility between the attached molecule and the peptide backbone, potentially reducing steric hindrance and improving the interaction of the peptide with its target [].
  • Stability: Compared to other NHS ester linkers, Boc-6-Ahx-OSu offers good stability under standard SPPS conditions, minimizing the risk of premature cleavage and ensuring efficient peptide chain formation [].

Other Potential Applications

While the primary use of Boc-6-Ahx-OSu is in peptide synthesis, there are limited reports exploring its application in other scientific research areas:

  • Probes for enzyme activity: Studies suggest the potential use of Boc-6-Ahx-OSu for the synthesis of probes for specific enzymes like serine, thiol, and aspartyl proteases []. In this context, the linker would connect a chromogenic or fluorogenic reporter group to a peptide sequence susceptible to cleavage by the target enzyme, allowing for the detection and characterization of enzyme activity.

Boc-6-Ahx-OSu primarily participates in substitution reactions due to its succinimidyl ester group. Key reactions include:

  • Nucleophilic Substitution: The compound reacts with nucleophiles (e.g., amines) to yield Boc-protected peptides.
  • Deprotection: Under acidic conditions, the Boc group can be removed to reveal free amine functionalities.
  • Coupling Reactions: It can be coupled with other amino acids or peptides to extend peptide chains.

Common reagents used in these reactions include dicyclohexylcarbodiimide and various organic solvents like dichloromethane and dimethylformamide .

Boc-6-Ahx-OSu plays a significant role in biochemical pathways related to peptide synthesis. By protecting the amino groups of peptides, it allows for the selective addition of other amino acids, facilitating the formation of complex peptides. These peptides are essential for various biological functions, including enzyme activity and cellular signaling . The compound's ability to form stable amide bonds enhances its utility in creating biologically active molecules.

The synthesis of Boc-6-Ahx-OSu typically involves the reaction of N-tert-butoxycarbonyl-hexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide. The reaction is often conducted in an anhydrous solvent such as dichloromethane at room temperature. Following the reaction, purification methods like recrystallization or column chromatography are employed to isolate the product .

Synthetic Route Overview:

  • Combine N-tert-butoxycarbonyl-hexanoic acid with N-hydroxysuccinimide.
  • Add dicyclohexylcarbodiimide as a coupling agent.
  • Conduct the reaction in dichloromethane at room temperature.
  • Purify through recrystallization or chromatography.

Boc-6-Ahx-OSu is predominantly used in peptide synthesis due to its protective capabilities. Its applications include:

  • Peptide Synthesis: It serves as a protecting group for amino acids during solid-phase peptide synthesis.
  • Drug Development: The synthesized peptides can be further modified for therapeutic applications.
  • Biochemical Research: It aids in studying protein interactions and functions by enabling the synthesis of specific peptide sequences .

Studies on Boc-6-Ahx-OSu reveal its effectiveness in facilitating peptide bond formation while preventing unwanted side reactions during synthesis. This selectivity is critical when constructing complex peptides that require precise sequences for biological activity. The compound's interactions are influenced by factors such as pH, temperature, and solvent choice, which can affect the efficiency of its protective action .

Boc-6-Ahx-OSu shares similarities with several other compounds used in peptide synthesis. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Boc-Sar-OSuContains sarcosine instead of hexanoic acidMore hydrophilic; suitable for different peptide environments
Boc-Phe-(R)-Phe-OHContains phenylalanine residuesExhibits unique biological activity against specific receptors
Boc-Gly-OHSimple glycine structureOften used as a basic building block in peptide chains

Boc-6-Ahx-OSu stands out due to its specific structure that combines both a hexanoic acid chain and a succinimidyl ester, making it particularly effective in forming stable amide bonds while offering versatility in peptide synthesis.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-6-Ahx-OSu

Dates

Modify: 2023-08-15

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